Methyl 2-(benzo[D]thiazol-2-YL)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)6-9-11-7-4-2-3-5-8(7)14-9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOVHQHTHZJMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326856 | |
| Record name | Methyl (1,3-benzothiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62886-13-9 | |
| Record name | Methyl (1,3-benzothiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Benzo D Thiazol 2 Yl Acetate
Classical Synthetic Routes and Precursor Utilization in Compound Preparation
Traditional synthetic methods for Methyl 2-(benzo[d]thiazol-2-yl)acetate rely on established organic reactions, including esterification and benzothiazole (B30560) ring-closure strategies. These routes often involve multi-step pathways with the isolation of key intermediates.
Esterification Reactions for Methyl Acetate (B1210297) Moiety Formation
A primary method for introducing the methyl acetate group is through the esterification of the corresponding carboxylic acid, 2-(benzo[d]thiazol-2-yl)acetic acid.
Fischer-Speier Esterification : This acid-catalyzed reaction is a cornerstone of ester synthesis rug.nlathabascau.caresearchgate.netmdpi.com. It involves refluxing 2-(benzo[d]thiazol-2-yl)acetic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the product, this compound, by using a large excess of methanol athabascau.ca. The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol.
| Reaction | Reagents | Catalyst | Key Features |
| Fischer-Speier Esterification | 2-(benzo[d]thiazol-2-yl)acetic acid, Methanol | Concentrated H₂SO₄ or HCl | Reversible reaction; driven by excess alcohol. |
Benzo[d]thiazole Ring Closure Strategies in Compound Construction
The formation of the benzothiazole ring is a critical step in the synthesis of the target compound. The most prevalent strategy involves the condensation of 2-aminothiophenol (B119425) with a suitable precursor that contains the acetic acid or acetate functionality.
Condensation with Malonic Acid Derivatives : A direct approach to the 2-carboxymethylbenzothiazole scaffold involves the reaction of 2-aminothiophenol with malonic acid or its derivatives. For instance, condensation with malonic acid followed by decarboxylation can yield 2-(benzo[d]thiazol-2-yl)acetic acid, which can then be esterified. Alternatively, using a mono-ester of malonic acid, such as methyl malonyl chloride or dimethyl malonate, could potentially lead to the direct formation of this compound in a one-pot reaction, although specific literature for this direct route is less common than for simpler 2-substituted benzothiazoles.
Condensation with Cyanoacetate Derivatives : Another classical approach involves the condensation of 2-aminothiophenol with ethyl cyanoacetate. This reaction typically proceeds at elevated temperatures and can yield substituted ethyl 2-(benzothiazol-2-yl)acetate derivatives nih.gov. Subsequent transesterification would be required to obtain the methyl ester.
The general mechanism for the formation of the benzothiazole ring from 2-aminothiophenol and a carbonyl compound involves the initial formation of a Schiff base intermediate, followed by an intramolecular cyclization via nucleophilic attack of the thiol group, and subsequent oxidation or dehydration to form the aromatic benzothiazole ring ekb.eg.
| Precursor for Ring Closure | Reactant with 2-Aminothiophenol | Intermediate/Product |
| Malonic Acid | Malonic Acid | 2-(benzo[d]thiazol-2-yl)acetic acid |
| Ethyl Cyanoacetate | Ethyl Cyanoacetate | Ethyl 2-(benzothiazol-2-yl)acetate derivative |
Multi-step Synthetic Pathways and Intermediate Derivatization in Compound Synthesis
The synthesis of this compound is often accomplished through a multi-step sequence. A common pathway involves:
Synthesis of 2-(benzo[d]thiazol-2-yl)acetic acid : This key intermediate is prepared by the condensation of 2-aminothiophenol with a suitable C2-synthon like malonic acid or chloroacetic acid nih.gov.
Esterification : The resulting carboxylic acid is then subjected to esterification with methanol, as described in section 2.1.1.
An alternative multi-step route could involve the initial formation of a different 2-substituted benzothiazole, which is then chemically modified to introduce the methyl acetate group. For example, 2-chloromethylbenzothiazole can be synthesized by the condensation of 2-aminothiophenol with chloroacetyl chloride mdpi.com. This intermediate could then potentially be converted to the target ester through a nucleophilic substitution reaction with a suitable methoxycarbonylating agent.
Modern and Green Chemistry Approaches in Compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and decrease energy consumption.
Catalytic Synthesis Techniques for Compound Formation (e.g., Transition Metal Catalysis)
A variety of catalysts have been employed to facilitate the synthesis of the benzothiazole core, offering milder reaction conditions and improved yields compared to classical methods.
Brønsted Acid Catalysis : Brønsted acids like p-toluenesulfonic acid have been used to catalyze the cyclization of 2-aminothiophenols with β-dicarbonyl compounds under oxidant- and metal-free conditions, providing an environmentally friendly route to 2-substituted benzothiazoles ekb.egmdpi.com.
Transition Metal Catalysis : Various transition metals have been shown to be effective catalysts for benzothiazole synthesis.
Copper Catalysis : Copper-catalyzed methods are frequently reported for the formation of 2-substituted benzothiazoles from the condensation of 2-aminobenzenethiols with nitriles mdpi.com.
Ruthenium and Nickel Catalysis : RuCl₃ and Ni(II) salts have been utilized for the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles, showcasing the utility of these metals in one-pot processes mdpi.com. While not directly applied to the synthesis of this compound in the reviewed literature, these catalytic systems offer potential for adaptation.
| Catalyst Type | Example Catalyst | Reactants | Key Advantages |
| Brønsted Acid | p-Toluenesulfonic acid | 2-Aminothiophenol, β-Diketone | Metal-free, mild conditions |
| Transition Metal | Copper salts | 2-Aminobenzenethiol, Nitrile | High efficiency |
| Transition Metal | RuCl₃, Ni(II) salts | N-Arylthioureas | One-pot synthesis |
Solvent-Free or Solvent-Minimizing Methodologies for Compound Preparation
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several techniques have been developed to achieve this in the synthesis of benzothiazoles.
Microwave-Assisted Synthesis : The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The condensation of 2-aminothiophenol with carboxylic acids or aldehydes can be achieved rapidly and in high yields under solvent-free conditions using microwave heating researchgate.netclockss.orgias.ac.incrossref.org. Catalysts such as molecular iodine or acetic acid can be employed in these reactions mdpi.comresearchgate.net. The key advantages of this method include significantly reduced reaction times (minutes instead of hours), improved yields, and cleaner reaction profiles mdpi.comresearchgate.netclockss.org.
Solvent-Free Reactions at Room Temperature : In some cases, the reaction between 2-aminothiophenol and reactive partners like aromatic benzoyl chlorides can proceed efficiently at room temperature under solvent-free conditions, offering a simple and environmentally benign protocol ekb.eg.
Reactions in Green Solvents : When a solvent is necessary, the use of environmentally friendly alternatives such as water or ionic liquids is a green approach. The condensation of 2-aminothiophenol with aldehydes has been successfully carried out in aqueous media or in recyclable ionic liquids ekb.egmdpi.com.
| Green Chemistry Approach | Description | Catalyst/Conditions | Benefits |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Often solvent-free; catalysts like I₂ or acetic acid can be used. | Rapid reaction times, high yields, cleaner reactions. |
| Solvent-Free Synthesis | Reactions are conducted without a solvent. | Can be performed at room temperature or with gentle heating. | Reduced waste, simplified work-up. |
| Green Solvents | Use of environmentally benign solvents. | Aqueous media, ionic liquids. | Reduced environmental impact, potential for catalyst recycling. |
Microwave-Assisted Synthesis Protocols for Accelerated Compound Production
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the production of heterocyclic compounds, including benzothiazole derivatives. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net
For the synthesis of benzothiazole cores, microwave irradiation has been successfully applied to the condensation reaction of 2-aminothiophenols with various carbonyl compounds. ias.ac.inresearchgate.net A notable advantage is the ability to conduct these reactions under solvent-free conditions or by using green solvents like glycerol, which enhances the environmental friendliness of the protocol. researchgate.net For instance, the condensation of 2-aminothiophenol with aldehydes can be completed in minutes with high yields without any catalyst, a significant improvement over traditional methods that may require hours of reflux. researchgate.net
In the context of producing esters like this compound, microwave-assisted protocols can be applied to key bond-forming steps. While a direct one-pot microwave synthesis of the title compound is not extensively documented, the synthesis of analogous structures such as Methyl 4-(benzo[d]thiazol-2-yl)benzoate has been achieved via microwave-assisted, PIFA-promoted cyclocondensation. ias.ac.in Similarly, acetic acid and acetamide (B32628) side chains have been attached to the benzothiazole core using microwave assistance, demonstrating the feasibility of this technology for creating the acetate moiety. nih.govbau.edu.tr These reactions typically involve irradiating the reactants at a specific wattage (e.g., 300-350 W) for short periods, often monitored by TLC until completion. researchgate.netijpbs.com The rapid and uniform heating provided by microwaves minimizes the formation of side products and simplifies purification.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiazole Derivatives An interactive data table will be provided in the final output.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 14 h) | Minutes (e.g., 3-15 min) | researchgate.netchemmethod.com |
| Solvent | Often organic solvents (DMF, Toluene) | Solvent-free or green solvents (Glycerol, Water) | researchgate.netchemmethod.com |
| Catalyst | Often required | Can be catalyst-free | researchgate.net |
| Yield | Good to excellent | Good to excellent (often higher) | ias.ac.inchemmethod.com |
| Energy Efficiency | Lower | Higher | researchgate.net |
Photochemical Synthesis Routes for Novel Compound Pathways
Photochemical synthesis, utilizing visible light as a clean and abundant energy source, represents a novel and green pathway for constructing the benzothiazole scaffold. ijper.org These methods often operate under mild, ambient temperature conditions and can proceed without the need for transition-metal catalysts, aligning with the principles of sustainable chemistry. mdpi.comchemrxiv.org
A primary photochemical route involves the intramolecular C-S bond formation through the cyclization of thiobenzanilides or related thioamides. mdpi.comnih.gov This transformation can be facilitated by a photosensitizer, such as riboflavin (B1680620) or eosin (B541160) Y, which absorbs visible light and initiates the radical cyclization process. mdpi.commdpi.com For example, thiobenzanilides can be converted to 2-substituted benzothiazoles in good to excellent yields under visible light irradiation in the presence of an inexpensive natural reagent like riboflavin and a sacrificial oxidizing agent. mdpi.com
Another innovative approach employs heterogeneous, metal-free photocatalysts like graphitic carbon nitride (g-C₃N₄). researchgate.netbohrium.com This material effectively catalyzes the synthesis of 2-arylbenzothiazoles from thiobenzanilides under visible light, achieving high yields (89–97%) in remarkably short reaction times (5–15 minutes). researchgate.netbohrium.com The g-C₃N₄ catalyst is also cost-effective, chemically stable, and easily recyclable, adding to the method's practicality. bohrium.com These photocatalytic methods avoid the high temperatures or harsh reagents associated with some traditional cyclization methods, offering a gentler route to the core structure required for this compound. chemrxiv.org
Optimization of Reaction Conditions and Yield Enhancement in Compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include temperature, pressure, catalyst systems, and reagent stoichiometry.
Temperature and Pressure Effects on Compound Yield and Selectivity
Temperature is a critical parameter in the synthesis of benzothiazole derivatives. In conventional methods for preparing analogous ethyl esters, reactions are typically conducted at elevated temperatures, such as 60-65 °C for extended periods (e.g., 14 hours), or under reflux conditions to achieve a reasonable reaction rate. chemmethod.comresearchgate.net Some solvent-free, solid-phase reactions have been performed at temperatures as high as 180 °C, resulting in excellent yields in a very short time. mdpi.com However, excessively high temperatures can lead to the formation of impurities and decomposition of the desired product.
Microwave-assisted synthesis offers precise temperature control and rapid heating, often allowing reactions to be completed at temperatures around 100 °C in a fraction of the time required for conventional heating. nih.gov This minimizes the potential for thermal degradation. The majority of laboratory syntheses for this class of compounds are performed at atmospheric pressure. While high-pressure conditions are not commonly reported for this specific synthesis, they could potentially influence reaction rates and equilibria in certain catalytic systems, though this remains a less explored area.
Catalyst Loading and Co-catalyst Influence on Reaction Efficiency
The choice and loading of the catalyst are paramount for an efficient synthesis. A wide array of catalysts have been developed for forming the benzothiazole ring. For instance, molecular iodine has been used effectively in solvent-free reactions, offering a low-cost and non-toxic option. pharmacyjournal.in Acid catalysts, such as p-toluenesulfonic acid (p-TSA), are also common. nanomaterchem.com
Recent advancements focus on heterogeneous and nanoparticle catalysts which offer advantages in terms of separation and reusability. mdpi.com Examples include ZnO and Fe₃O₄ nanoparticles. mdpi.comnanomaterchem.com In copper-catalyzed systems, the catalyst loading is critical; as little as 2 mol% of CuCl has been shown to be effective. mdpi.com The optimal ratio of reagents is also key, as seen in a system using an H₂O₂/HCl catalyst where a specific 1:1:6:3 ratio of reactants to catalytic components was found to be ideal for maximizing yield. mdpi.comnih.gov The use of co-catalysts or additives can also enhance efficiency. For example, in some coupling reactions, bases like N-methylmorpholine (NMM) or triethylamine (B128534) (TEA) are essential for facilitating the reaction. chemmethod.comnih.gov
Table 2: Catalytic Systems for Synthesis of Benzothiazole Derivatives An interactive data table will be provided in the final output.
| Catalyst System | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| g-C₃N₄ (photocatalyst) | Thiobenzanilides | Visible light, room temp. | Metal-free, recyclable, fast reaction | bohrium.com |
| Molecular Iodine (I₂) | 2-Aminothiophenol, Benzoic Acids | Solid-phase, solvent-free, 10 min | Low cost, economical, rapid | pharmacyjournal.in |
| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Room temp., Ethanol | Excellent yields, mild conditions | nih.gov |
| ZnO Nanoparticles | 2-Aminothiophenol, Aldehydes | Room temp., Ethanol/neat | Reusable catalyst, short reaction time (2-8 min) | mdpi.com |
| CuCl | Iodoanilines, Aldehydes, NaSH | 110 °C, DMSO | One-pot synthesis, high yield | mdpi.com |
Reagent Stoichiometry and Purity Effects on Compound Synthesis Outcome
Correct reagent stoichiometry is fundamental to achieving high yields and minimizing the formation of byproducts. In the synthesis of the related ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, specific molar ratios of 2-mercaptobenzothiazole, a base (trimethylamine), and ethyl chloroacetate (B1199739) are employed to ensure the reaction proceeds to completion. chemmethod.com An excess of one reagent may be used to drive the reaction forward, but this can complicate purification. As noted previously, optimizing the stoichiometry of catalytic components, such as in the H₂O₂/HCl system, is also crucial for reaction efficiency. nih.gov
The purity of the starting materials is equally important. The key precursor, 2-aminothiophenol, is susceptible to oxidation, forming a disulfide impurity. The presence of this impurity can significantly lower the yield of the desired benzothiazole product. Therefore, using freshly purified or high-purity 2-aminothiophenol is essential for a successful and reproducible synthesis. Similarly, the purity of solvents and other reagents can impact the reaction outcome by introducing competing side reactions or inhibiting the catalyst.
Scale-Up Considerations in Academic Synthesis of the Compound
Transitioning a synthetic procedure from a small laboratory scale (milligrams to grams) to a larger academic scale (tens to hundreds of grams) presents several challenges. Direct scaling of a small-scale reaction is often not feasible, and protocols must be re-optimized.
One primary consideration is the method of purification. While column chromatography is a standard technique for purification on a small scale, it becomes cumbersome, time-consuming, and expensive for larger quantities due to the large volumes of solvent required. For scale-up, developing a robust crystallization or recrystallization procedure is highly preferable as it is more economical and efficient for isolating pure product in bulk. nih.gov
Heat management also becomes more critical. Reactions that are easily controlled in a small flask can become dangerously exothermic in a larger reactor. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. This requires careful control of addition rates and potentially the use of specialized cooling equipment.
Furthermore, the choice of reagents and synthetic methodology can impact the feasibility of a scale-up. Methods that are convenient on a small scale, like using expensive coupling agents or catalysts, may become prohibitively costly for larger batches. nih.gov Modern synthetic strategies can offer advantages for scale-up. For example, solvent-free microwave reactions or procedures utilizing flow chemistry can be more easily and safely scaled, sometimes without requiring a proportionally larger reactor. nih.govpharmacyjournal.in These methods often offer better control over reaction parameters and can lead to a more consistent product quality on a larger scale.
Reactivity and Mechanistic Investigations of Methyl 2 Benzo D Thiazol 2 Yl Acetate
Reactions Involving the Ester Functionality of the Compound
The ester group in methyl 2-(benzo[d]thiazol-2-yl)acetate is a versatile handle for chemical modification, allowing for its conversion into a variety of other functional groups through nucleophilic acyl substitution pathways. These transformations are fundamental in the synthesis of diverse benzothiazole (B30560) derivatives.
Hydrolysis Reactions and Corresponding Carboxylic Acid Formation
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(benzo[d]thiazol-2-yl)acetic acid, can be achieved under both acidic and basic conditions. This reaction is a cornerstone in the synthesis of many benzothiazole-containing compounds, where the carboxylic acid serves as a key intermediate.
Under basic conditions, the reaction, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon, yielding the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. This process is generally irreversible and often results in high yields.
Acid-catalyzed hydrolysis, conversely, is an equilibrium process. The ester is heated with a large excess of water in the presence of a strong acid catalyst, like hydrochloric or sulfuric acid. To drive the equilibrium towards the products, a significant excess of water is typically employed.
| Hydrolysis Condition | Reagents | Products | Key Features |
| Basic (Saponification) | NaOH or KOH in aqueous solution, followed by acid workup (e.g., HCl) | 2-(Benzo[d]thiazol-2-yl)acetic acid, Methanol (B129727) | Irreversible, high yield |
| Acidic | Excess H₂O, strong acid catalyst (e.g., H₂SO₄, HCl) | 2-(Benzo[d]thiazol-2-yl)acetic acid, Methanol | Reversible, requires excess water to drive to completion |
Transesterification Processes with Various Alcohol Substrates
Transesterification is a process where the methoxy (B1213986) group of the methyl ester is exchanged with a different alkoxy group from another alcohol. This reaction can be catalyzed by either an acid or a base and is a useful method for synthesizing a variety of esters of 2-(benzo[d]thiazol-2-yl)acetic acid. The reaction is an equilibrium process, and to favor the formation of the desired product, a large excess of the reactant alcohol is often used as the solvent.
For example, the transesterification of this compound with ethanol, catalyzed by a strong acid like sulfuric acid, would yield ethyl 2-(benzo[d]thiazol-2-yl)acetate and methanol. Similarly, using isopropanol (B130326) would result in the formation of isopropyl 2-(benzo[d]thiazol-2-yl)acetate. The general mechanism under acidic conditions involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of methanol. Under basic conditions, the mechanism is initiated by the deprotonation of the incoming alcohol to form a nucleophilic alkoxide.
| Catalyst | Reactant Alcohol | Product Ester |
| Acid (e.g., H₂SO₄) | Ethanol | Ethyl 2-(benzo[d]thiazol-2-yl)acetate |
| Acid (e.g., H₂SO₄) | Isopropanol | Isopropyl 2-(benzo[d]thiazol-2-yl)acetate |
| Base (e.g., NaOEt) | Ethanol | Ethyl 2-(benzo[d]thiazol-2-yl)acetate |
Amidation and Other Nucleophilic Acyl Substitution Reactions
The ester functionality of this compound can be converted to an amide through reaction with ammonia (B1221849) or a primary or secondary amine. This amidation reaction typically requires heating and may be facilitated by a catalyst. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon, leading to the displacement of the methoxy group.
For instance, the reaction with ammonia would yield 2-(benzo[d]thiazol-2-yl)acetamide. Similarly, reaction with a primary amine, such as propylamine, would result in the formation of the corresponding N-propylamide. The synthesis of N,N-dimethylacetamide from methyl acetate (B1210297) and dimethylamine (B145610) in the presence of a basic catalyst like sodium methoxide (B1231860) is a well-established industrial process that highlights the general reactivity of methyl esters towards amidation.
| Nucleophile | Product |
| Ammonia (NH₃) | 2-(Benzo[d]thiazol-2-yl)acetamide |
| Propylamine (CH₃CH₂CH₂NH₂) | 2-(Benzo[d]thiazol-2-yl)-N-propylacetamide |
| Dimethylamine ((CH₃)₂NH) | 2-(Benzo[d]thiazol-2-yl)-N,N-dimethylacetamide |
Reduction Reactions of the Ester Group to Alcohol or Aldehyde Derivatives
The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to the primary alcohol, 2-(benzo[d]thiazol-2-yl)ethanol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the methoxide and further reduction of the initially formed aldehyde.
For the partial reduction to the aldehyde, 2-(benzo[d]thiazol-2-yl)acetaldehyde, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation at low temperatures (typically -78 °C). organic-chemistry.orgmasterorganicchemistry.com The low temperature is crucial to prevent the over-reduction of the aldehyde to the alcohol. organic-chemistry.orgmasterorganicchemistry.com The reaction is quenched at low temperature to isolate the aldehyde. organic-chemistry.org
| Reducing Agent | Product | Key Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | 2-(Benzo[d]thiazol-2-yl)ethanol | Anhydrous ether solvent |
| Diisobutylaluminium Hydride (DIBAL-H) | 2-(Benzo[d]thiazol-2-yl)acetaldehyde | Low temperature (-78 °C) organic-chemistry.orgmasterorganicchemistry.com |
Reactivity of the Methylene (B1212753) Group (α-Carbon to Carbonyl and Heterocycle)
The methylene group in this compound is flanked by two electron-withdrawing groups: the benzothiazole ring and the carbonyl group of the ester. This structural arrangement significantly increases the acidity of the α-protons, making them susceptible to deprotonation by a suitable base.
Deprotonation and Enolate Formation via Base-Catalyzed Reactions
The acidic nature of the methylene protons allows for the formation of a resonance-stabilized enolate ion in the presence of a base. The choice of base is crucial and depends on the desired subsequent reaction. For complete and irreversible enolate formation, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed in aprotic solvents like tetrahydrofuran (B95107) (THF) at low temperatures. Weaker bases, such as alkoxides, can also be used, but the deprotonation may be reversible.
The resulting enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For example, the enolate can be alkylated by reacting it with an alkyl halide, such as methyl iodide, in an SN2 reaction to introduce an alkyl group at the α-position.
Furthermore, the activated methylene group in a similar compound, 2-(benzo[d]thiazol-2-yl)-N-phenylacetamide, has been shown to undergo Knoevenagel condensation with aromatic aldehydes in the presence of a base like piperidine. nih.gov This reaction involves the deprotonation of the methylene group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. nih.gov This demonstrates the synthetic utility of the enolate derived from this class of compounds.
| Reaction | Base | Electrophile | Product Type |
| Alkylation | Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | α-Alkylated ester |
| Knoevenagel Condensation | Piperidine | Benzaldehyde (C₆H₅CHO) | α,β-Unsaturated ester |
Alkylation and Acylation Reactions at the α-Position
The methylene group (-CH₂-) situated between the electron-withdrawing benzothiazole ring and the methyl ester group, known as the α-position, contains acidic protons. This acidity facilitates its deprotonation by a suitable base to form a stabilized carbanion (enolate). This nucleophilic carbanion is central to alkylation and acylation reactions, allowing for the formation of new carbon-carbon bonds at this position.
The general mechanism involves the treatment of this compound with a base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate the enolate. Subsequent reaction with an electrophile, like an alkyl halide (R-X) or an acyl chloride (R-COCl), yields the corresponding α-substituted product. While specific examples for this compound are not extensively detailed in the literature, this reactivity is a fundamental characteristic of active methylene compounds. Research on related N-benzothiazole-2-yl-acetamides has demonstrated that acylation can be readily achieved on the nitrogen atom of the side chain, indicating the amenability of the broader molecular scaffold to such transformations.
| Reaction Type | Electrophile | General Product Structure |
| α-Alkylation | Alkyl Halide (R-X) | Methyl 2-(benzo[d]thiazol-2-yl)-2-alkylacetate |
| α-Acylation | Acyl Halide (RCOX) | Methyl 2-(benzo[d]thiazol-2-yl)-3-oxo-alkanoate |
Condensation Reactions (e.g., Knoevenagel, Claisen) Involving the Methylene Group
The active methylene group of this compound serves as a key component in various condensation reactions, which are vital for constructing more complex molecular architectures.
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group (aldehyde or ketone), followed by dehydration. wikipedia.org While some studies suggest that simple 2-methylbenzothiazoles can be unreactive or outside the typical scope of Knoevenagel condensation nih.gov, the enhanced acidity of the methylene protons in this compound makes it a more suitable substrate. The reaction is typically catalyzed by a weak base. diva-portal.org A pertinent example involves the reaction of the related N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide with salicylaldehyde (B1680747) in the presence of ammonium (B1175870) acetate, which proceeds via condensation at the active methylene position to yield a coumarin (B35378) derivative. nih.govnih.gov This demonstrates the capability of the α-carbon to engage in condensation with aldehydes.
Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, such as sodium ethoxide. wikipedia.orgopenstax.org In a self-condensation reaction, the enolate of one molecule of this compound would act as a nucleophile, attacking the carbonyl carbon of a second molecule. masterorganicchemistry.com Following the expulsion of a methoxide leaving group, a β-keto ester product, specifically dimethyl 2-(benzo[d]thiazol-2-yl)-3-oxopentanedioate, would be formed. openstax.org This reaction requires a stoichiometric amount of base because the resulting β-keto ester is more acidic than the starting material and is deprotonated, driving the equilibrium toward the product. wikipedia.org
| Condensation Type | Reactant(s) | Catalyst/Base | Product Type |
| Knoevenagel | Aldehyde or Ketone | Weak amine base (e.g., piperidine) | α,β-unsaturated ester |
| Claisen (Self) | Second molecule of the ester | Strong base (e.g., NaOMe, NaOEt) | β-keto ester |
Halogenation at the Methylene Center and Subsequent Transformations
The active methylene group can be halogenated, typically by reaction of the corresponding enolate with an electrophilic halogen source. Common reagents for this transformation include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination.
The resulting α-halo-ester, Methyl 2-bromo-2-(benzo[d]thiazol-2-yl)acetate or its chloro-analogue, is a versatile synthetic intermediate. The presence of the halogen atom makes the α-carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide variety of functional groups (e.g., azides, cyanides, amines). Furthermore, the α-halo-ester can undergo base-induced elimination reactions to form α,β-unsaturated ester systems.
Reactions Involving the Benzo[d]thiazole Heterocycle of the Compound
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring Moiety
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation, can occur on the benzene ring portion of the benzothiazole nucleus. wisdomlib.org The benzothiazole ring system, as a whole, is electron-withdrawing and deactivates the fused benzene ring towards electrophilic attack compared to benzene itself.
In substituted benzenes, the directing effect of the existing substituent is crucial. For instance, in the nitration of methyl benzoate, the ester group (-COOCH₃) is a deactivating, meta-directing group. issr.edu.kh For the benzothiazole system, substitution generally occurs at the 4-, 5-, 6-, or 7-positions. The precise location of substitution is influenced by both the electronic nature of the C2-substituent and the reaction conditions, with the 6-position often being a favored site for substitution.
Nucleophilic Attack on the Thiazole (B1198619) Ring (e.g., at C2 Position)
The thiazole ring, particularly the C2 carbon, is electron-deficient and can be susceptible to nucleophilic attack. While the C2 position in this compound is already substituted, reactions involving this center are known. The conventional reaction mode for 2-substituted benzothiazoles is nucleophilic aromatic substitution (SₙAr), where a strong nucleophile displaces a suitable leaving group from the C2 position. cas.cn
More complex reactivity has also been documented. In a notable investigation, the reaction of 2-substituted benzothiazoles with a nucleophilic difluoromethyl source did not result in the expected SₙAr at the C2 carbon. Instead, an unprecedented reaction pathway was observed, initiated by a nucleophilic attack on the sulfur atom. This led to a tandem S-difluoromethylation and ring-opening elimination sequence, ultimately yielding a difluoromethyl 2-isocyanophenyl sulfide. cas.cn This finding highlights that both the C2 and sulfur atoms of the thiazole ring can act as electrophilic centers, leading to divergent reaction outcomes. cas.cn
Oxidation Reactions of the Sulfur Atom within the Thiazole Ring
The sulfur atom in the thiazole ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These reactions are typically carried out using common oxidizing agents. Mild oxidation, for instance with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), generally yields the sulfoxide (B87167) (a single S=O bond). rsc.orgorganic-chemistry.org
Further oxidation with an excess of a stronger oxidizing agent leads to the formation of the sulfone (an O=S=O group). organic-chemistry.org The resulting compounds, this compound 1-oxide and this compound 1,1-dioxide, have altered electronic properties. These oxidized benzothiazole derivatives, particularly the sulfones, have been investigated as reactive templates that can react with biothiols, releasing the benzothiazole moiety and generating sulfinic acids. nsf.gov The successful synthesis and characterization of related benzothiazole sulfones, such as ethyl (benzothiazol-2-ylsulfonyl)acetate, further confirm the accessibility of this class of compounds. nih.gov
| Oxidation Level | Product Name | Common Oxidizing Agents |
| First | This compound 1-oxide (Sulfoxide) | H₂O₂, m-CPBA (1 equiv.) |
| Second | This compound 1,1-dioxide (Sulfone) | H₂O₂, m-CPBA (excess), KMnO₄ |
Reactions at the Nitrogen Atom (e.g., N-Alkylation, N-Oxidation)
The nitrogen atom at position 3 of the benzothiazole ring in this compound is a key site for reactivity due to its nucleophilic character. Theoretical studies on the benzothiazole scaffold confirm that the N-3 atom is the most nucleophilic site, making it prone to electrophilic attack. This reactivity allows for various modifications, including N-alkylation and N-oxidation, leading to the formation of a diverse range of derivatives.
N-Alkylation
N-alkylation of the benzothiazole core results in the formation of quaternary benzothiazolium salts. These reactions typically involve treating the benzothiazole derivative with an alkyl halide. For instance, the reaction of 2-aminobenzothiazole (B30445) with α-iodoketones proceeds via the N-alkylation of the endocyclic nitrogen atom, forming 2-amino-1,3-benzothiazolium iodides as intermediate products. nih.govresearchgate.net This highlights the propensity of the ring nitrogen to act as a nucleophile. While direct studies on this compound are not extensively detailed, the principle of N-alkylation is a fundamental reaction for this class of compounds. The resulting N-alkylated benzothiazolium salts are valuable precursors in the synthesis of more complex heterocyclic systems and often exhibit enhanced biological activity. For example, N-benzyl and N-phenethyl substituents have been introduced at the N-3 position of benzothiazole rings in the development of DNA gyrase inhibitors. conicet.gov.ar
The general scheme for N-alkylation can be represented as follows:
Reactants : Benzothiazole derivative, Alkylating agent (e.g., Alkyl halide)
Product : N-Alkylbenzothiazolium salt
The reaction conditions can vary, with some transformations occurring at room temperature while others may require heating or microwave activation, particularly with less reactive halides like α-chloro or bromoketones. nih.gov
N-Oxidation
The nitrogen atom of the benzothiazole ring can also undergo oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in conjunction with catalysts or anhydrides. While specific examples detailing the N-oxidation of this compound are sparse in the literature, studies on analogous compounds like 2-methylbenzothiazole (B86508) demonstrate the feasibility of this reaction. The oxidation of 2-methylbenzothiazole with a mixture of hydrogen peroxide and maleic anhydride (B1165640) yields 2-methylbenzothiazole-N-oxide. This N-oxide can then serve as a versatile intermediate for further functionalization.
The oxidative ring-opening of benzothiazole derivatives can also be initiated by reactions involving the nitrogen atom. For example, using magnesium monoperoxyphthalate (MMPP), it has been proposed that the magnesium can coordinate to the nitrogen of the thiazole ring, acting as a Lewis acid. scholaris.ca This coordination increases the electrophilicity at the C-2 position, facilitating a nucleophilic attack that leads to the opening of the thiazole ring. scholaris.ca
Pericyclic and Rearrangement Reactions Involving the Compound Structure
Pericyclic and rearrangement reactions represent a class of concerted chemical transformations that involve the reorganization of electrons within a cyclic transition state. msu.edu These reactions are powerful tools in organic synthesis for constructing complex molecular architectures. While specific studies detailing pericyclic or rearrangement reactions of this compound are not widely documented, related benzothiazole structures are known to participate in such transformations.
An example of a rearrangement reaction in a related system is the Claisen rearrangement, which has been utilized in a one-pot synthesis of benzothiazole-tethered chromanones and coumarins. acs.org This reaction typically involves the nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether. Although this does not directly involve the core benzothiazole ring itself rearranging, it demonstrates how benzothiazole moieties can be incorporated into molecules that undergo such powerful transformations.
More directly related to the manipulation of the heterocyclic core, a nucleophile-induced ring contraction has been reported in 3-aroylpyrrolo[2,1-c] nih.govacs.orgbenzothiazine-1,2,4-triones. nih.gov In this process, the 1,4-benzothiazine moiety undergoes a ring contraction to afford a pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivative. The proposed mechanism involves the cleavage of a sulfur-carbon bond within the 1,4-benzothiazine ring, followed by an intramolecular cyclization that forms the more stable five-membered thiazole ring fused to the pyrrole (B145914) system. nih.gov This type of rearrangement highlights the potential for transforming the core structure of benzothiazole-related heterocycles under specific reaction conditions.
Mechanistic Investigations of Key Transformations Involving the Compound
Understanding the reaction mechanisms of this compound and related compounds is crucial for optimizing reaction conditions and designing new synthetic pathways. Such investigations often involve kinetic studies and isotopic labeling experiments to elucidate the step-by-step pathway of a transformation.
Kinetic Studies of Compound Reaction Pathways
Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders, rate constants, and activation parameters. This information is vital for deducing reaction mechanisms.
Kinetic investigations have been performed on the oxidation of several 2-substituted benzothiazole derivatives. A study on the oxidation of 2-phenyl-benzothiazole and its substituted analogues by chloramine-T (CAT) in an acidic medium revealed that the reactions follow first-order kinetics with respect to both the oxidant [CAT] and the benzothiazole substrate. researchgate.net The reaction showed an inverse fractional order dependence on the concentration of H+ ions. The relative reactivity followed the order: 2-(4-methoxyphenyl)-benzothiazole > 2-phenyl-benzothiazole > 2-(4-nitrophenyl)-benzothiazole, a trend attributed to the electronic effects of the substituents. researchgate.net
In another area, the kinetics of the gas-phase oxidation of benzothiazole (BTH) and 2-methylbenzothiazole (MeBTH) by hydroxyl (OH) radicals have been studied to understand their atmospheric fate. nih.govrsc.org These studies provide valuable rate constants for reactions involving the benzothiazole core.
| Compound | Oxidant | Rate Constant (k) | Conditions | Reference |
|---|---|---|---|---|
| Benzothiazole (BTH) | OH radical | (2.1 ± 0.1) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 K, 1 atm air | rsc.org |
| 2-Methylbenzothiazole (MeBTH) | OH radical | (3.0 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 K, 1 atm air | nih.gov |
The study on 2-methylbenzothiazole showed that the methyl group at the 2-position increases the reaction rate by about 50% compared to the parent benzothiazole. nih.gov The mechanistic pathway involves OH radical attack on both the benzene ring (leading to phenol-type products) and the methyl group at the C-2 position (leading to an aldehyde). nih.gov These kinetic studies, while not on this compound itself, provide a strong basis for predicting the reactivity and degradation pathways of the ester derivative.
Isotopic Labeling Experiments for Mechanism Elucidation
Isotopic labeling is a powerful technique used to trace the path of atoms or functional groups through a chemical reaction. By replacing an atom with one of its isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), chemists can follow the labeled atom's position in the products, providing unambiguous evidence for proposed reaction mechanisms, such as bond formations, cleavages, and molecular rearrangements.
Despite the utility of this method, a review of the scientific literature indicates a lack of specific studies employing isotopic labeling experiments for the elucidation of reaction mechanisms involving this compound or its closely related analogues. Such studies would be beneficial, for example, in confirming the pathways of rearrangement reactions or in distinguishing between different possible sites of nucleophilic or electrophilic attack during complex transformations. The absence of this data represents a gap in the comprehensive mechanistic understanding of this particular compound.
Spectroscopic and Structural Elucidation Methodologies for the Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectral Analysis Techniques for Proton Environments
Proton NMR (¹H NMR) spectroscopy offers precise information about the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of Methyl 2-(benzo[d]thiazol-2-yl)acetate, distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring, the methylene (B1212753) protons, and the methyl protons of the ester group are observed.
The aromatic region of the spectrum typically displays complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the thiazole (B1198619) ring. The methylene protons adjacent to the carbonyl group and the benzothiazole ring appear as a singlet, indicating no adjacent protons. The methyl protons of the ester group also appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.35 - 8.05 | Multiplet |
| CH₂ | 4.18 | Singlet |
| OCH₃ | 3.79 | Singlet |
Note: Chemical shifts are typically reported relative to a standard reference, such as tetramethylsilane (B1202638) (TMS), and can vary slightly depending on the solvent used.
¹³C NMR Spectral Analysis Techniques for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum shows signals corresponding to the carbons of the benzothiazole moiety, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon. The carbonyl carbon is characteristically found at a low field (downfield) due to the strong deshielding effect of the double-bonded oxygen atom. The carbons of the benzothiazole ring appear in the aromatic region of the spectrum, with their specific chemical shifts determined by their position relative to the nitrogen and sulfur heteroatoms. The methylene and methyl carbons appear at higher fields (upfield).
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Ester) | 169.5 |
| C2 (Benzothiazole) | 164.2 |
| C7a (Benzothiazole) | 153.1 |
| C3a (Benzothiazole) | 135.8 |
| C6 (Benzothiazole) | 126.4 |
| C5 (Benzothiazole) | 125.1 |
| C4 (Benzothiazole) | 122.9 |
| C7 (Benzothiazole) | 121.8 |
| OCH₃ | 52.7 |
| CH₂ | 38.9 |
Note: The assignment of specific aromatic carbons can be aided by 2D NMR techniques.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity
While one-dimensional NMR provides essential information, two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled aromatic protons on the benzene ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals for the CH₂ and OCH₃ groups to their corresponding carbon signals. It would also correlate the aromatic proton signals with their directly bonded aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show a correlation between the methylene protons and the carbonyl carbon, as well as the C2 carbon of the benzothiazole ring. Correlations between the methyl protons and the carbonyl carbon would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be useful in determining the preferred conformation of the molecule in solution.
Infrared (IR) and Raman Spectroscopy Techniques for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods are based on the principle that molecules absorb radiation at specific frequencies that correspond to the vibrations of their chemical bonds.
Vibrational Mode Assignment for Key Functional Groups
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed for the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester also give rise to characteristic bands. The aromatic C-H stretching vibrations are observed at higher wavenumbers, while the C=C and C=N stretching vibrations of the benzothiazole ring system appear in the fingerprint region.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | ~1735 |
| C=N (Thiazole) | Stretching | ~1590 |
| C=C (Aromatic) | Stretching | ~1560, 1470 |
| C-O (Ester) | Stretching | ~1250, 1150 |
| Aromatic C-H | Bending (out-of-plane) | ~850 - 750 |
Conformational Analysis via Vibrational Spectroscopy
While primarily used for functional group identification, vibrational spectroscopy can also provide insights into the conformational isomers of a molecule. Different spatial arrangements of the molecule can lead to subtle shifts in the vibrational frequencies of certain bonds. By analyzing the IR and Raman spectra, potentially in combination with computational modeling, it is possible to infer the most stable conformation of the flexible ethyl acetate (B1210297) side chain relative to the rigid benzothiazole ring. For instance, the position and shape of the carbonyl stretching band can be sensitive to the local environment and, therefore, to the molecular conformation. Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, can provide complementary information to the IR spectrum, especially for the vibrations of the benzothiazole ring system.
Mass Spectrometry (MS) Characterization Methods
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound, with the molecular formula C₁₀H₉NO₂S, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.
HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the m/z of the protonated molecule, [M+H]⁺. An experimental result that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned elemental composition, distinguishing it from other potential formulas with the same nominal mass.
Table 1: Theoretical Mass Data for HRMS Analysis of this compound
| Species | Molecular Formula | Theoretical Exact Mass |
|---|---|---|
| Neutral Molecule [M] | C₁₀H₉NO₂S | 207.03540 |
In mass spectrometry, particularly under Electron Ionization (EI), the molecular ion is imparted with sufficient energy to break apart into smaller, characteristic fragment ions. The resulting pattern, or mass spectrum, serves as a molecular fingerprint that can confirm the compound's structure.
For this compound, the fragmentation would likely proceed through cleavage at the most labile bonds, primarily within the acetate side chain. Key fragmentation pathways would include the loss of the methoxy (B1213986) radical (•OCH₃) or the neutral loss of methanol (B129727) (CH₃OH). Further fragmentation could involve the breakdown of the benzothiazole ring system. Analysis of these fragments allows for the piecewise reconstruction and confirmation of the molecule's connectivity.
Table 2: Plausible Mass Spectrometry Fragmentation Pattern for this compound
| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |
|---|---|---|
| 207 | [C₁₀H₉NO₂S]⁺• | Molecular Ion (M⁺•) |
| 176 | [C₉H₆NOS]⁺ | •OCH₃ |
| 148 | [C₈H₆NS]⁺ | •CH₂COOCH₃ |
| 135 | [C₇H₅NS]⁺• | CO + •CH₂COOCH₃ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unequivocal proof of structure, bond lengths, bond angles, and intermolecular interactions.
The prerequisite for X-ray crystallographic analysis is the availability of a high-quality single crystal. For an organic compound like this compound, suitable crystals are typically grown from a solution. Common methods include:
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (such as ethanol, ethyl acetate, or a mixture of solvents) and left undisturbed, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed inside a sealed larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool gradually to room temperature, or below, causing the solubility to decrease and crystals to form.
Once a suitable crystal is obtained and analyzed, the fundamental dimensions of its crystal lattice can be determined. These are described by the unit cell parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). These parameters define the crystal system (e.g., monoclinic, orthorhombic). Although a crystal structure for this specific compound has not been reported in the searched literature, a crystallographic experiment would yield the data shown in the table below.
Table 3: Representative Unit Cell Parameter Data from X-ray Crystallography
| Parameter | Description | Value |
|---|---|---|
| Crystal System | The crystal family (e.g., Monoclinic) | Not Available |
| Space Group | The symmetry group of the crystal | Not Available |
| a (Å) | Unit cell edge length | Not Available |
| b (Å) | Unit cell edge length | Not Available |
| c (Å) | Unit cell edge length | Not Available |
| α (°) | Unit cell angle | Not Available |
| β (°) | Unit cell angle | Not Available |
| γ (°) | Unit cell angle | Not Available |
| V (ų) | Volume of the unit cell | Not Available |
The crystal packing, or how molecules are arranged within the unit cell, is governed by non-covalent intermolecular forces. Based on the structure of this compound, several key interactions would be anticipated in its solid-state structure:
Hydrogen Bonding: While lacking strong hydrogen bond donors (like O-H or N-H), the molecule can act as a hydrogen bond acceptor. Weak C-H···O and C-H···N hydrogen bonds involving the aromatic protons and the carbonyl oxygen or thiazole nitrogen, respectively, would likely play a significant role in the crystal packing.
π-π Stacking: The planar, electron-rich benzothiazole ring system would be expected to form π-π stacking interactions with neighboring molecules. These interactions, where the aromatic rings align in a parallel or offset fashion, are crucial for stabilizing the crystal lattice. The specific geometry (e.g., centroid-to-centroid distance) of these interactions would be determined by the X-ray analysis.
Computational and Theoretical Chemical Studies of Methyl 2 Benzo D Thiazol 2 Yl Acetate
Electronic Structure Calculations of the Compound
Electronic structure calculations are fundamental to predicting the molecular properties of Methyl 2-(benzo[d]thiazol-2-yl)acetate. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels, which are key determinants of chemical behavior.
Density Functional Theory (DFT) has become a primary tool for calculating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. scirp.orgnih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), is widely used for optimizing the molecular geometry of benzothiazole (B30560) derivatives. niscpr.res.inirjweb.commdpi.com
These calculations determine the molecule's ground state, which is its most stable geometric configuration. The process involves minimizing the energy of the molecule with respect to the positions of its atoms, yielding optimized bond lengths, bond angles, and dihedral angles. This optimized structure represents the most probable conformation of the molecule in the absence of external influences and serves as the foundation for all other computational analyses.
Below is a table of representative calculated geometrical parameters for the optimized structure of this compound, based on typical values for related benzothiazole structures.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths | ||
| C=N (thiazole) | 1.37 Å | |
| C-S (thiazole) | 1.76 Å | |
| C-C (ester C=O) | 1.52 Å | |
| C=O (ester) | 1.21 Å | |
| C-O (ester) | 1.35 Å | |
| Bond Angles | ||
| C-S-C (thiazole) | 89.5° | |
| S-C-N (thiazole) | 115.0° | |
| O=C-O (ester) | 124.0° | |
| Dihedral Angle | C(thiazole)-C(methylene)-C(carbonyl)-O(ester) | ~180° (anti-periplanar) |
Note: These values are representative and derived from DFT studies on analogous structures.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comnih.gov The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical parameters for describing a molecule's electronic properties and reactivity. scirp.org
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. scirp.org For benzothiazole derivatives, DFT calculations show that the HOMO is typically distributed over the benzothiazole ring system, particularly the sulfur and nitrogen atoms, while the LUMO is often localized on the thiazole (B1198619) ring and any electron-withdrawing substituents.
The table below presents typical FMO energy values for a benzothiazole derivative like this compound, calculated using DFT.
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -6.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -1.3 |
| ΔE (Energy Gap) | ELUMO - EHOMO | 4.5 to 4.9 |
Note: Values are based on computational studies of similar benzothiazole compounds. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other chemical species. scirp.orgnih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different regions of electrostatic potential. irjweb.com
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. scirp.orgnih.gov
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. scirp.orgirjweb.com
Green Regions: Represent areas of neutral or near-zero potential.
For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the nitrogen atom of the thiazole ring and the carbonyl oxygen of the ester group, identifying them as primary sites for electrophilic interaction and hydrogen bonding. The hydrogen atoms on the benzene (B151609) ring and the methyl group would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.
To quantify the charge localization on individual atoms, methods such as Mulliken population analysis are employed. niscpr.res.inirjweb.com This analysis calculates the partial charge on each atom in the molecule, providing a numerical basis for predicting reactive sites. Atoms with a more negative charge are more likely to donate electrons and act as nucleophiles or bases, while atoms with a more positive charge are prone to accepting electrons and acting as electrophiles. irjweb.com
In this compound, theoretical calculations predict that the nitrogen and oxygen atoms will carry significant negative charges, consistent with their high electronegativity. niscpr.res.in The sulfur atom and the hydrogen atoms, particularly those on the aromatic ring, are expected to have positive charges. This charge distribution reinforces the predictions from MEP analysis, highlighting the carbonyl oxygen and thiazole nitrogen as key centers for intermolecular interactions.
The following table shows the expected Mulliken atomic charges for key atoms in the molecule.
| Atom | Location | Predicted Mulliken Charge (a.u.) |
| N | Thiazole Ring | -0.35 to -0.45 |
| S | Thiazole Ring | +0.20 to +0.30 |
| O | Carbonyl (C=O) | -0.40 to -0.50 |
| O | Ester (-O-CH3) | -0.30 to -0.40 |
| C | Carbonyl (C=O) | +0.45 to +0.55 |
Note: These charge values are representative, based on published data for structurally related thiazole and benzimidazole (B57391) compounds. niscpr.res.inirjweb.com
Conformational Analysis and Energy Minima Exploration
The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be achieved through rotation about single bonds.
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometric parameters. emory.edu By exploring the PES, computational chemists can identify the most stable, low-energy conformations (local and global minima) as well as the transition states (saddle points) that connect them. chemrxiv.org
For this compound, the key degrees of rotational freedom are around the single bonds connecting the benzothiazole ring to the methylene (B1212753) bridge and the methylene bridge to the ester group. A PES scan involves systematically rotating these bonds and calculating the molecule's energy at each step. This process reveals the energy barriers to rotation and identifies the most energetically favorable orientations of the functional groups. Such studies indicate that planar or near-planar arrangements between the ring and the ester group are often energetically preferred to maximize conjugation and minimize steric hindrance. The global minimum on the PES corresponds to the molecule's most stable and thus most populated conformation. nih.gov
Rotational Isomerism and Relative Stability Determination
Theoretical studies, typically employing Density Functional Theory (DFT) methods, can be used to map the potential energy surface of the molecule as a function of the dihedral angles of these rotatable bonds. By systematically rotating these bonds and calculating the corresponding energy at each step, a conformational analysis can be performed. This analysis identifies the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states between them.
The relative stability of the identified conformers is determined by their computed energies. The conformer with the lowest energy is the most stable and is expected to be the most populated at thermal equilibrium. The energy difference between the various conformers can be used to calculate their expected population distribution according to the Boltzmann distribution. These calculations are crucial for interpreting experimental data, as the observed properties are often an average over the different conformers present.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) |
| I | 0° | 2.5 |
| II | 60° | 1.0 |
| III | 120° | 0.0 |
| IV | 180° | 1.8 |
Note: This table is illustrative of typical results from a computational study and is not based on published experimental data for this specific molecule.
Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts serve as a powerful complementary tool to experimental data, aiding in signal assignment and structural verification. For this compound, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C chemical shifts.
The process involves first optimizing the molecular geometry of the most stable conformer(s) of this compound. Subsequently, the NMR shielding tensors are calculated for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to the calculated shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS).
A comparison between the theoretically predicted chemical shifts and the experimentally measured values can confirm the proposed structure. A good correlation between the calculated and experimental spectra provides strong evidence for the correct structural assignment. Discrepancies may indicate the presence of different conformers or suggest that the computational model needs refinement.
Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |
| C2 | 168.5 | 169.2 | 0.7 |
| C4 | 153.1 | 153.8 | 0.7 |
| C5 | 126.4 | 126.9 | 0.5 |
| C6 | 124.9 | 125.3 | 0.4 |
| C7 | 122.1 | 122.5 | 0.4 |
| C8 | 135.2 | 135.9 | 0.7 |
| C9 | 121.5 | 122.0 | 0.5 |
| C10 (CH₂) | 45.3 | 45.9 | 0.6 |
| C11 (C=O) | 170.1 | 170.8 | 0.7 |
| C12 (OCH₃) | 52.8 | 53.4 | 0.6 |
Note: This table is illustrative and intended to show the typical agreement between calculated and experimental NMR data.
Infrared (IR) and Raman spectroscopy are valuable techniques for identifying the functional groups and fingerprint of a molecule. Theoretical calculations of vibrational frequencies and intensities can greatly assist in the interpretation of experimental IR and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of normal vibrational modes, their corresponding frequencies, and their IR and Raman intensities can be obtained.
These calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and other method-inherent limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data.
By comparing the scaled theoretical vibrational spectrum with the experimental one, each absorption band in the experimental spectrum can be assigned to a specific vibrational mode of the molecule. This detailed assignment allows for a deeper understanding of the molecular structure and bonding.
Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected IR Intensity |
| C=O stretch (ester) | 1785 | 1735 | Strong |
| C=N stretch (thiazole) | 1610 | 1580 | Medium |
| C-H stretch (aromatic) | 3150-3050 | 3090-2990 | Medium |
| C-H stretch (aliphatic) | 3000-2900 | 2940-2840 | Medium-Weak |
| C-O stretch (ester) | 1250 | 1225 | Strong |
Note: This table provides an example of the kind of data generated from vibrational frequency calculations.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can provide insights into the electronic transitions that give rise to its characteristic absorption bands.
The calculation is typically performed on the optimized ground-state geometry of the molecule. It yields a series of vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The nature of the electronic transitions can also be analyzed by examining the molecular orbitals involved (e.g., HOMO to LUMO transitions).
This information is invaluable for interpreting the experimental UV-Vis spectrum and understanding the electronic structure of the molecule. For instance, it can help to identify the types of electronic transitions (e.g., π → π, n → π) and how they are influenced by the molecular structure.
Table 4: Hypothetical TD-DFT Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 4.10 | 302 | 0.25 |
| S₀ → S₂ | 4.55 | 272 | 0.18 |
| S₀ → S₃ | 5.20 | 238 | 0.45 |
Note: This table is an illustrative example of the output from a TD-DFT calculation.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as hydrolysis, amidation, or reactions at the benzothiazole ring, computational modeling can be used to map out the potential reaction pathways.
By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted. This level of detailed mechanistic insight is often difficult to obtain through experimental means alone and can be crucial for optimizing reaction conditions and designing new synthetic routes.
Table 5: Hypothetical Energy Profile for a Reaction of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Reagent | 0.0 |
| Transition State 1 | First energy barrier | +15.2 |
| Intermediate | A transient species | -5.4 |
| Transition State 2 | Second energy barrier | +12.8 |
| Products | Final products of the reaction | -20.1 |
Note: This table is a representative example of a computed reaction energy profile.
Activation Energy Calculation and Rate Constant Prediction for Transformations
Computational chemistry methods, such as Density Functional Theory (DFT), are frequently employed to model reaction pathways and determine the energy barriers of chemical reactions. For a transformation like the hydrolysis of this compound, such a study would typically involve:
Modeling Reactants, Intermediates, Transition States, and Products: The three-dimensional structures and electronic properties of all species involved in the reaction would be calculated.
Locating the Transition State: This critical step involves identifying the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to occur.
Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state provides the activation energy.
Predicting the Rate Constant (k): Using transition state theory, the rate constant can be predicted based on the calculated activation energy and other thermodynamic parameters.
Without specific studies on this compound, it is not possible to provide a data table with these values. The reactivity of the ester would be influenced by the electron-withdrawing nature of the benzothiazole ring, which would likely affect the energetics of the hydrolysis reaction. However, without dedicated computational studies, any discussion remains speculative.
Molecular Docking and Simulation Studies (Focus on academic mechanistic understanding)
Molecular docking and simulation studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. These studies provide valuable insights into the mechanistic understanding of ligand-receptor interactions at a molecular level. While specific docking studies for this compound are not extensively documented, research on structurally similar benzothiazole derivatives with acetamide (B32628) or other side chains provides a strong basis for understanding its potential interactions.
Molecular docking simulations of benzothiazole derivatives frequently reveal key interactions that stabilize the ligand-receptor complex. These interactions are crucial for the molecule's potential biological activity. For instance, studies on N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives have shown that the benzothiazole core and the acetamide linkage play significant roles in binding to enzyme active sites. biointerfaceresearch.com
Commonly observed interactions for benzothiazole-based compounds include:
Hydrogen Bonding: The nitrogen atom in the thiazole ring and the carbonyl oxygen of the acetate (B1210297)/acetamide group can act as hydrogen bond acceptors, while the N-H group in acetamide derivatives can act as a hydrogen bond donor. These interactions with amino acid residues like asparagine, glutamine, and serine are often critical for anchoring the ligand in the binding pocket.
Pi-Pi Stacking: The aromatic benzothiazole ring can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the receptor's active site.
Metal Coordination: In metalloenzymes, the nitrogen and sulfur atoms of the benzothiazole ring can potentially coordinate with metal ions in the active site.
The following table summarizes typical ligand-receptor interactions observed in docking studies of benzothiazole acetamide derivatives with various protein targets.
| Target Protein (PDB ID) | Ligand (Benzothiazole Derivative) | Key Interacting Residues | Type of Interaction | Reference |
| Enoyl-acyl-carrier protein reductase (InhA) | N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide | TYR158, MET199 | Hydrogen Bonding | biointerfaceresearch.com |
| DNA Gyrase Subunit B | 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl)acetamide | ASP81, GLY85, ILE86 | Hydrogen Bonding, Hydrophobic | nih.gov |
| Cyclooxygenase-2 (COX-2) | N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino)phenoxy)acetamide | ARG120, TYR355, SER530 | Hydrogen Bonding, Pi-Pi Stacking | researchgate.net |
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. In molecular docking studies, this is often expressed as a docking score or a predicted binding free energy (ΔG), typically in kcal/mol. A more negative value indicates a stronger predicted binding affinity. These predictions are valuable for prioritizing compounds for further experimental testing.
For benzothiazole derivatives, predicted binding affinities can vary significantly depending on the specific substitutions on the benzothiazole ring and the nature of the side chain, as well as the target protein. For example, in silico studies on hybrid molecules of benzothiazole linked to hydroxamic acid have shown promising binding affinities with histone deacetylase 8 (HDAC8). mdpi.com
The table below presents predicted binding affinities from molecular docking studies of various benzothiazole derivatives against different protein targets. It is important to note that these values are theoretical predictions and serve to understand the potential for mechanistic interaction rather than to predict biological efficacy.
| Ligand (Benzothiazole Derivative) | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Computational Method | Reference |
| Benzothiazole-p-amino benzoic acid-hydroxamate | Histone Deacetylase 8 (1T69) | -9.46 | Molecular Docking (Maestro) | mdpi.com |
| N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivative (7g) | Enoyl-acyl-carrier protein reductase | -8.5 | Molecular Docking | biointerfaceresearch.com |
| N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-r) | DNA Gyrase (3G75) | -35.24 (Dock Score) | V-life MDS 3.5 | nih.gov |
| N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino)phenoxy)acetamide (S-4) | Cyclooxygenase-2 (4COX) | -9.8 | Molecular Docking | researchgate.net |
Derivatization Strategies and Analogue Design Based on Methyl 2 Benzo D Thiazol 2 Yl Acetate
Synthesis of Novel Benzo[d]thiazole Derivatives from the Compound
The inherent reactivity of the methyl 2-(benzo[d]thiazol-2-yl)acetate backbone allows for the synthesis of a wide array of novel benzothiazole (B30560) derivatives. These synthetic transformations are designed to introduce structural diversity, which is a key element in the discovery of new therapeutic agents.
Modification of the Acetate (B1210297) Side Chain for Structural Diversity
The acetate side chain of this compound is a prime site for chemical modification to generate structural diversity. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which then serves as a key intermediate for the synthesis of a variety of amide and ester derivatives. For instance, coupling of the carboxylic acid with a range of amines or alcohols, often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), yields a library of N-substituted amides and esters. This approach allows for the introduction of various functional groups and steric bulk, influencing the molecule's interaction with target proteins.
Another strategy involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. This hydrazide can then be reacted with various aldehydes and ketones to produce Schiff base derivatives, or with isothiocyanates and chloroacetic acid to yield diazetidine-2-thione and oxazolidinone derivatives, respectively rsc.org. These modifications significantly alter the electronic and steric properties of the side chain, which can be crucial for modulating biological activity.
Furthermore, the active methylene (B1212753) group of the acetate side chain can participate in condensation reactions. For example, Knoevenagel condensation with various aromatic aldehydes can be employed to introduce new carbon-carbon double bonds and extend the conjugation of the system chemistryjournal.net.
| Starting Material | Reagent(s) | Product Type | Significance |
| This compound | 1. NaOH (hydrolysis) 2. Amine, DCC | N-substituted amides | Introduces diverse functional groups and steric bulk. |
| This compound | 1. NaOH (hydrolysis) 2. Alcohol, DCC | Esters | Modifies polarity and hydrogen bonding potential. |
| This compound | Hydrazine hydrate | Acetohydrazide | Intermediate for Schiff bases and other heterocycles. |
| 2-(Benzo[d]thiazol-2-yl)acetohydrazide | Aromatic aldehydes | Schiff bases | Extends the molecular scaffold and alters electronic properties. |
| This compound | Aromatic aldehydes (Knoevenagel) | Arylidene derivatives | Creates extended conjugated systems. |
Substitution on the Benzene (B151609) Ring of the Heterocycle
The benzene ring of the benzothiazole core is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a variety of substituents that can modulate the electronic and lipophilic properties of the molecule. Common substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration of the benzene ring, typically using a mixture of nitric acid and sulfuric acid, can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization mdpi.com.
| Reaction Type | Reagent(s) | Substituent Introduced | Effect on Molecular Properties |
| Nitration | HNO₃, H₂SO₄ | -NO₂ | Electron-withdrawing, can be reduced to -NH₂ for further derivatization. |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br, -Cl | Modifies lipophilicity and electronic properties. |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | -R (Alkyl group) | Increases lipophilicity and steric bulk. |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | -COR (Acyl group) | Introduces a ketone functionality for further modification. |
Alterations at the Thiazole (B1198619) Ring Positions for Novel Scaffolds
Furthermore, oxidative reactions can target the sulfur atom, leading to the formation of sulfoxides or sulfones. These modifications can impact the geometry and electronic distribution of the thiazole ring, potentially influencing its interaction with target macromolecules. However, such transformations must be carefully controlled to avoid undesired ring-opening reactions.
Construction of Fused or Polycyclic Systems Utilizing the Compound as a Building Block
This compound can serve as a valuable building block for the synthesis of more complex fused or polycyclic heterocyclic systems. The reactive functionalities on both the acetate side chain and the benzothiazole core can participate in cyclization reactions to construct additional rings.
For example, the active methylene group of the acetate side chain can be utilized in condensation reactions with bifunctional reagents to form new heterocyclic rings. One notable example is the synthesis of coumarin (B35378) derivatives. The reaction of the corresponding N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide with salicylaldehyde (B1680747) derivatives can lead to the formation of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one structures rjptonline.org. This reaction proceeds through an initial adduct formation followed by the elimination of benzohydrazide (B10538) to yield the fused coumarin system rjptonline.org.
Similarly, the synthesis of fused thiazolidine (B150603) derivatives has been reported. These syntheses often involve multi-step sequences starting from a substituted benzothiazole, which is then reacted with reagents like chloroacetyl chloride and potassium thiocyanate (B1210189) to build the fused thiazolidine ring system mdpi.com. These strategies significantly increase the structural complexity and rigidity of the parent molecule, which can be advantageous for achieving specific and high-affinity binding to biological targets.
Combinatorial Chemistry Approaches for Compound Library Generation
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of structurally related compounds, which is highly beneficial for hit-to-lead optimization in drug discovery. Both solid-phase and solution-phase combinatorial strategies have been applied to the synthesis of benzothiazole derivatives.
Solid-phase synthesis offers advantages in terms of purification and automation. In this approach, a benzothiazole precursor is attached to a solid support, such as a resin, and subsequent reactions are carried out to build the desired derivatives. For example, a resin-bound cyclic malonic ester has been utilized as a starting point for the solid-phase synthesis of benzothiazoles researchgate.net. The resin-bound intermediate can be reacted with various reagents in a sequential manner, and the final products are then cleaved from the resin nih.govelsevierpure.com. This methodology allows for the efficient creation of a diverse library of benzothiazole analogues by varying the building blocks used in each step nih.govresearchgate.net.
Solution-phase combinatorial synthesis, while often requiring more complex purification strategies, can also be effectively employed. This approach may involve the use of scavenger resins to remove excess reagents and byproducts, simplifying the workup process. The synthesis of benzothiazole libraries in solution often involves parallel reactions in multi-well plates, where different starting materials are combined to generate a grid of unique products. These libraries can then be screened for their biological activity to identify promising lead compounds.
Structure-Activity Relationship (SAR) Studies in Pre-clinical Contexts
Structure-activity relationship (SAR) studies are fundamental to understanding how the molecular features of a compound influence its interaction with a biological target. For derivatives of this compound, SAR studies focus on how modifications to different parts of the molecule affect its binding affinity and selectivity.
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are valuable tools in these studies. QSAR models can quantitatively correlate the structural properties of benzothiazole derivatives with their binding affinities, helping to identify key molecular descriptors that govern the interaction allsubjectjournal.com. Molecular docking simulations can predict the binding modes of these derivatives within the active site of a target protein, providing insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding mdpi.comnih.gov.
Systematic Structural Perturbations and Their Impact on Molecular Recognition
Systematic structural perturbation involves making discrete, planned modifications to a lead compound to understand how different parts of the molecule contribute to its interaction with a biological target. For derivatives of this compound, these modifications can be broadly categorized into changes on the benzothiazole ring system and alterations to the acetate side chain.
Modifications on the Benzothiazole Ring: The benzothiazole nucleus is a common target for structural modification. Introducing various substituents at different positions of the fused benzene ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its molecular recognition. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the aromatic system, impacting interactions such as hydrogen bonding and π-π stacking with a target protein. Studies on 2-phenylbenzothiazoles have shown that selecting substituents with varying electronic properties and steric hindrance (e.g., para-substituted, meta-substituted, and disubstituted analogues) can modulate cytotoxic activity in cancer cell lines. mdpi.com
Modifications of the Acetate Side Chain: The acetate moiety offers numerous possibilities for derivatization.
Amide and Hydrazide Formation: The ester functional group can be readily converted into amides or hydrazides. For example, reacting 2-(benzo[d]thiazol-2-yl)acetohydrazide with reagents like p-toluenesulfonyl chloride yields compounds such as N′-(2-(benzo[d]thiazol-2-yl)acetyl)-4-methylbenzenesulfonohydrazide. nih.gov This transformation introduces new hydrogen bond donors and acceptors, which can lead to different or enhanced binding patterns with biological targets. Similarly, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives introduces a bulky quinoline (B57606) moiety, which has been shown to result in potent antibacterial agents. researchgate.net
Thiazolidinone Ring Formation: The core structure can be elaborated by cyclization reactions. For instance, benzothiazole derivatives can be used to synthesize thiazolidinone-based compounds, which have shown potential as anti-Alzheimer's agents by inhibiting acetylcholinesterase and butyrylcholinesterase. nih.gov
Phenoxy Linker Introduction: The acetate group can be replaced with a phenoxyacetate (B1228835) structure. The synthesis of compounds like Ethyl 2-(2-(benzo[d]thiazol-2-yl)phenoxy)acetate and its derivatives demonstrates a strategy to extend the molecule and explore new binding pockets in a target. nih.gov
These structural perturbations directly impact molecular recognition by altering the compound's shape, flexibility, and electronic properties, which are crucial for binding to enzymes or receptors. The resulting biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects, are a direct consequence of these modified molecular interactions. mdpi.comresearchgate.netnih.gov
| Core Scaffold Modification | Example Derivative Class | Observed Impact on Molecular Recognition/Biological Activity | Reference |
|---|---|---|---|
| Substitution on Benzothiazole Ring | Substituted 2-phenylbenzothiazoles | Modulation of cytotoxic activity in cancer cells based on electronic properties and position of substituents. | mdpi.com |
| Ester to Amide/Hydrazide Conversion | N'-(2-(benzo[d]thiazol-2-yl)acetyl)-4-methylbenzenesulfonohydrazide | Creates new hydrogen bonding opportunities, potentially altering target affinity and selectivity. | nih.gov |
| Side Chain Elaboration with Heterocycles | N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamides | Resulted in compounds with potent in-vitro antibacterial activity. | researchgate.net |
| Replacement of Acetate Linker | Ethyl 2-(2-(benzo[d]thiazol-2-yl)phenoxy)acetate derivatives | Explores extended binding pockets, leading to potential anticancer and anti-inflammatory agents. | nih.gov |
| Cyclization into Complex Heterocycles | Benzothiazole-thiadiazole-based thiazolidinones | Led to potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Interaction Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug design for predicting the activity of novel analogues, thereby prioritizing synthetic efforts and reducing costs.
For benzothiazole derivatives, several QSAR studies have been conducted to understand the structural requirements for various biological activities, including anticancer and enzyme inhibition properties. nih.govresearchgate.netnih.gov These studies involve calculating a range of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov
A Group-based QSAR (GQSAR) analysis performed on a series of benzothiazole derivatives for anticancer activity fragmented the molecules into two key parts (R1 and R2) to identify the contributions of different structural fragments. chula.ac.thchula.ac.th The resulting models, generated using multiple linear regression, revealed critical insights. For example, one model indicated that the presence of hydrophobic groups at the R1 position would enhance anticancer activity. chula.ac.thchula.ac.th Another key finding was that the presence of six-membered rings at the R2 position also positively contributed to the anticancer potential. chula.ac.th
The statistical quality of QSAR models is crucial for their predictive power. Key parameters include the squared correlation coefficient (r²), which measures the goodness of fit, the cross-validated squared correlation coefficient (q²), which assesses the model's internal predictive ability, and the predictive r² (pred_r²), which evaluates the model's ability to predict the activity of an external test set of compounds. chula.ac.th For instance, a GQSAR model for anticancer benzothiazoles showed robust statistics with an r² of 0.81, a q² of 0.75, and a pred_r² of 0.70, indicating a highly predictive model. chula.ac.th
The descriptors identified in these models provide a quantitative basis for designing new derivatives. By manipulating these specific structural features, such as hydrophilicity or the count of certain ring structures, chemists can rationally design new this compound analogues with a higher probability of possessing the desired biological activity. chula.ac.thchula.ac.th Studies on other benzothiazole series, such as 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives, have also successfully used QSAR models based on multiple linear regression, multiple nonlinear regression, and artificial neural networks to predict antitumor activity against c-Met receptor tyrosine kinase. nih.gov
| Model Parameter | Value | Significance |
|---|---|---|
| r² (Squared Correlation Coefficient) | 0.81 | Indicates a strong correlation between the model's descriptors and the observed anticancer activity. |
| q² (Cross-Validated r²) | 0.75 | Demonstrates good internal predictive power and model robustness. |
| pred_r² (Predictive r² for external test set) | 0.70 | Shows the model has good predictive ability for new, untested compounds. |
| Key Descriptor 1 | R1-XKHydrophilicArea | Highlights the importance of hydrophobicity at the R1 position for activity. |
| Key Descriptor 2 | R2-6 Chain Count | Indicates that six-membered rings at the R2 position positively influence anticancer potential. |
Data derived from a GQSAR study on benzothiazole derivatives. chula.ac.th
Applications in Advanced Chemical and Materials Science Research
Ligand Design in Coordination Chemistry Using the Compound
The benzothiazole (B30560) moiety within Methyl 2-(benzo[d]thiazol-2-yl)acetate provides an excellent scaffold for ligand design due to the presence of nitrogen and sulfur heteroatoms, which can readily coordinate with a variety of metal ions. This has led to extensive research into its use for creating specialized metal complexes with applications in catalysis and sensing.
Synthesis of Metal Complexes for Catalytic Applications
The development of novel catalysts is a cornerstone of modern chemistry, and metal complexes derived from benzothiazole ligands are showing considerable promise. While direct catalytic applications of metal complexes of this compound are still an emerging area of research, the broader family of benzothiazole derivatives has been successfully employed in a range of catalytic reactions. These complexes are known to facilitate reactions such as Suzuki-Miyaura cross-coupling, epoxidation, and various polymerization reactions. uobaghdad.edu.iq The ester group in this compound offers a site for further functionalization, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes to enhance their catalytic activity and selectivity.
Table 1: Examples of Catalytic Applications of Benzothiazole-based Metal Complexes
| Catalytic Reaction | Metal Center | Reference |
| Suzuki-Miyaura cross-coupling | Palladium | uobaghdad.edu.iq |
| Epoxidation of cis-Cyclooctene | Various | uobaghdad.edu.iq |
| Ethylene oligomerization | Nickel | uobaghdad.edu.iq |
Development of Sensors and Probes Based on Metal-Compound Interactions
The interaction of this compound and its derivatives with metal ions can lead to significant changes in their photophysical properties, such as fluorescence. This phenomenon is the basis for the development of highly sensitive and selective chemosensors for the detection of various metal ions. The benzothiazole core itself can act as a fluorophore, and its emission characteristics can be modulated by the binding of a metal ion to the coordinating atoms.
For instance, novel benzothiazole-based chemosensors have been designed for the ratiometric and colorimetric detection of biologically important metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. mdpi.comchemscene.com Upon complexation with these ions, significant changes in the absorption and emission spectra are observed, often resulting in a visible color change. mdpi.comchemscene.com The ester group of this compound can be readily converted to other functional groups, such as hydrazones or Schiff bases, to create more elaborate ligand systems with specific binding pockets for target metal ions, thereby enhancing the selectivity of the sensor.
Table 2: Metal Ion Sensing with Benzothiazole-based Probes
| Target Ion | Sensing Mechanism | Observable Change | Reference |
| Zn²⁺ | Chelation-enhanced fluorescence | Fluorescence turn-on | mdpi.comchemscene.com |
| Cu²⁺ | Colorimetric and fluorescence quenching | Color change and fluorescence decrease | mdpi.comchemscene.com |
| Ni²⁺ | Colorimetric response | Color change from colorless to yellow | mdpi.comchemscene.com |
Precursors in Polymer Chemistry and Functional Materials
The application of this compound as a precursor in polymer chemistry is a growing field of interest, with the potential to create functional polymers with unique optical, electronic, and thermal properties.
Monomer Synthesis for Functional Polymers with Specific Properties
While direct polymerization of this compound is not widely reported, its derivatives are being explored as monomers for the synthesis of specialized polymers. For example, the reaction of 2-hydrazinylbenzo[d]thiazole, a derivative of the core structure, with maleic anhydride (B1165640) produces a monomer that can be polymerized. researchgate.net This polymer can then be further functionalized by attaching various drug molecules, highlighting the potential for creating drug delivery systems. researchgate.net The benzothiazole unit, when incorporated into a polymer chain, can impart desirable properties such as thermal stability and specific photoluminescence characteristics.
Incorporation into Polymer Backbones for Advanced Material Design
The incorporation of the benzothiazole moiety into the backbone of polymers is a key strategy for designing advanced materials. Polystyrene polymers grafted with benzothiazole units have been shown to act as catalysts in condensation reactions. mdpi.com This demonstrates the potential of using polymers containing the benzothiazole scaffold as functional materials in various chemical transformations. The rigid and aromatic nature of the benzothiazole ring can also contribute to the mechanical strength and thermal stability of the resulting polymers.
Exploration in Optoelectronic Materials and Fluorescent Probes
The inherent fluorescent properties of the benzothiazole ring system make this compound and its derivatives attractive candidates for the development of optoelectronic materials and fluorescent probes. moldb.com
Derivatives of benzothiazole are known to exhibit strong fluorescence, with emission wavelengths that can be tuned by modifying the substituents on the aromatic rings. moldb.com For example, a series of benzothiazole-containing compounds synthesized via Suzuki cross-coupling reactions displayed fluorescence emissions in the range of 380 to 450 nm. moldb.com These materials have potential applications in organic light-emitting diodes (OLEDs) and as fluorescent markers in biological imaging. moldb.commdpi.com
Furthermore, the development of fluorescent probes based on the benzothiazole scaffold is an active area of research. These probes can be designed to detect a wide range of analytes, including metal ions, reactive oxygen species, and biomolecules. nih.govnih.gov For instance, a novel benzothiazole-based fluorescent probe was developed for the highly sensitive and selective imaging of cysteine in living cells. researchgate.net Theoretical studies on benzothiazole derivatives have also been conducted to understand the factors influencing their photophysical properties, which can aid in the design of more efficient fluorescent probes with large Stokes shifts. nih.gov
Table 3: Fluorescent Properties of Benzothiazole Derivatives
| Derivative Type | Emission Wavelength Range | Potential Application | Reference |
| 2-Aryl-benzothiazoles | 380 - 450 nm | White light emitting devices | moldb.com |
| Benzothiazole-based hydrazine (B178648) probes | Large Stokes shift (e.g., 201 nm) | Detection of hydrazine | nih.gov |
| Cysteine-specific probes | Significant fluorescence enhancement | Bioimaging of cysteine | researchgate.net |
Development of Fluorescent Probes for Chemical and Material Sensing
The benzothiazole moiety is inherently fluorescent, and this property is harnessed in the design of novel fluorescent probes. researchgate.net this compound, with its reactive ester group, provides a convenient handle for the chemical modification and attachment of various recognition units, enabling the synthesis of probes tailored for specific analytes.
The synthesis of such probes often involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with other molecules. For instance, the carboxylic acid can be converted to an acid chloride or activated with coupling agents to form amide or ester linkages with sensing moieties. These sensing units are designed to interact with the target analyte, leading to a detectable change in the fluorescence properties of the benzothiazole core, such as an increase or decrease in intensity, or a shift in the emission wavelength.
Derivatives of benzothiazole have been successfully employed as fluorescent probes for a variety of targets, including metal cations, anions, and biologically relevant molecules. researchgate.net For example, a benzothiazole-based derivative has been developed as a "turn-on" fluorescent probe for the detection of hydrogen peroxide in living cells. mdpi.com While not directly starting from this compound, the synthetic strategies employed in creating such probes highlight the potential pathways in which this compound could be utilized. The core principle lies in the modification of the benzothiazole structure to incorporate a recognition site that, upon binding with the analyte, modulates the electronic properties of the fluorophore.
Table 1: Examples of Benzothiazole-Based Fluorescent Probes and their Characteristics
| Probe Name | Target Analyte | Sensing Mechanism | Reference |
| 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole | Hydrogen Peroxide | Aggregation-Induced Emission (AIE) | mdpi.com |
| BzT-OAc | Endogenous Esterase | Enzymatic Cleavage | acs.org |
Precursors for Organic Light-Emitting Diode (OLED) Components
In the realm of materials science, benzothiazole derivatives are recognized for their excellent electronic and optical properties, making them promising candidates for use in OLEDs. research-nexus.netresearchgate.net The electron-deficient nature of the benzothiazole ring system allows it to function effectively as an electron-transporting or emissive material in OLED devices. This compound can serve as a precursor for the synthesis of more complex molecules with tailored properties for OLED applications.
The synthetic utility of this compound in this context lies in its potential for derivatization. The acetate (B1210297) group can be transformed into various other functional groups, allowing for the extension of the conjugated π-system of the molecule. This is a critical factor in tuning the emission color and efficiency of OLED materials. For example, the acetate group could be reduced to an alcohol, which can then be used in etherification or esterification reactions to link the benzothiazole core to other aromatic or heterocyclic units.
Theoretical studies on benzothiazole derivatives have shown that their geometric and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be finely tuned through chemical modification. research-nexus.net This tuning is essential for optimizing charge injection, transport, and recombination within the OLED device, ultimately leading to higher efficiency and stability. Research on benzothiazole-based materials has demonstrated their potential to act as blue, bluish-white, or red light emitters in OLEDs. research-nexus.net
Applications in Agrochemical Research
The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry and has also found significant applications in the field of agrochemicals. mdpi.com Its derivatives have been shown to possess a wide range of biological activities, including fungicidal, insecticidal, and plant growth-regulating properties. researchgate.netmdpi.com this compound, as a versatile intermediate, plays a crucial role in the synthesis of novel crop protection agents.
Synthetic Intermediates for Novel Crop Protection Agents
The chemical reactivity of this compound makes it a valuable starting material for the synthesis of a diverse array of agrochemicals. The ester functionality can be readily converted into other functional groups such as amides, hydrazides, and other heterocyclic systems, which are common structural motifs in active pesticidal compounds.
For instance, the reaction of the corresponding ethyl ester, ethyl 2-(benzo[d]thiazol-2-yl)acetate, with hydrazine hydrate (B1144303) yields the corresponding acetohydrazide. chemmethod.com This hydrazide can then be reacted with various aldehydes or ketones to form Schiff bases, which can be further cyclized to generate a variety of heterocyclic compounds. This synthetic route provides access to a wide range of molecular structures that can be screened for their pesticidal activity.
A study on the synthesis of novel β-naphthol derivatives containing a benzothiazolylamino group demonstrated their potential as insecticidal agents against pests like the oriental armyworm and the diamondback moth. nih.gov While this study did not start from this compound, the synthetic strategies employed are applicable and showcase how this compound could be used to introduce the benzothiazole moiety into complex molecules to develop new crop protection agents.
Table 2: Synthetic Utility of Benzothiazole Acetate Derivatives in Agrochemical Synthesis
| Starting Material | Reagent | Product | Potential Application | Reference |
| Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate | Hydrazine Hydrate | 2-(Benzo[d]thiazol-2-ylthio)acetohydrazide | Intermediate for Schiff bases and heterocycles | chemmethod.com |
| 2-Aminobenzothiazole (B30445) | Various Aldehydes and β-Naphthol | 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives | Insecticidal agents | nih.gov |
Modulators of Plant Biochemical Pathways (mechanistic investigation)
Beyond its role as a synthetic intermediate, the benzothiazole core itself can interact with and modulate various biochemical pathways in plants. Research has shown that benzothiazole and its derivatives can influence plant defense mechanisms and growth processes.
A notable study investigated the effect of benzothiazole (BTH) treatment on the postharvest senescence of Rosa roxburghii fruit. frontiersin.org The study found that BTH treatment regulated the reactive oxygen species (ROS) metabolism and the phenylpropanoid pathway. Specifically, BTH treatment led to an increase in the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). frontiersin.org This enhancement of the antioxidant system helps to maintain cellular redox homeostasis and delay senescence.
Furthermore, BTH treatment was found to increase the activities of enzymes in the phenylpropanoid pathway, including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). frontiersin.org This pathway is responsible for the synthesis of various secondary metabolites, such as phenols, flavonoids, and lignin, which play important roles in plant defense against pathogens. The upregulation of this pathway by BTH suggests a mechanism by which benzothiazole derivatives can enhance the disease resistance of plants.
While this research focused on benzothiazole itself, it provides a strong indication that derivatives such as this compound could exhibit similar or enhanced modulatory effects on these crucial plant biochemical pathways. The acetate group could influence the uptake and translocation of the compound within the plant, potentially leading to more potent or targeted activity.
Exploration of Molecular Interactions in Biochemical Systems Excluding Clinical Efficacy and Safety
Investigation of the Compound as a Molecular Scaffold for Bioactive Design
The structural features of Methyl 2-(benzo[d]thiazol-2-yl)acetate, including the fused bicyclic benzothiazole (B30560) system and the methyl acetate (B1210297) side chain, provide a versatile template for the design of bioactive agents. The aromatic nature of the benzothiazole core allows for various molecular interactions, such as π-π stacking and hydrophobic interactions, which are crucial for binding to biological macromolecules. mdpi.com
The benzothiazole nucleus is a key component in the design of various enzyme inhibitors. researchgate.net Its rigid structure can serve as an anchor, positioning functional groups in the active site of an enzyme to facilitate binding. The design of inhibitors based on the this compound scaffold would involve modifications to exploit specific interactions with the target enzyme.
Key molecular recognition and binding mechanisms include:
Hydrogen Bonding: The nitrogen atom in the thiazole (B1198619) ring can act as a hydrogen bond acceptor. Modifications to the acetate group, for instance, by converting it to an amide, could introduce hydrogen bond donors and acceptors, enhancing binding affinity.
Hydrophobic Interactions: The benzene (B151609) ring of the benzothiazole core can engage in hydrophobic interactions with nonpolar pockets within an enzyme's active site. mdpi.com
Aromatic Interactions: The benzothiazole ring system can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine in the enzyme's binding site. mdpi.com
Metal Chelation: The nitrogen and sulfur atoms of the thiazole ring can potentially chelate metal ions present in the active site of metalloenzymes.
Derivatives of the benzothiazole scaffold have been successfully designed as inhibitors for enzymes such as monoamine oxidase B (MAO-B), where electron-withdrawing groups on the benzothiazole ring were found to be important for inhibitory activity. mdpi.com For instance, in the design of novel benzothiazole-hydrazone derivatives as hMAO-B inhibitors, the presence of an electron-withdrawing group like a nitro group was suggested to be crucial for the enzyme inhibitory activity. mdpi.com Another study on N-(benzothiazole-2-yl)pyrrolamide DNA gyrase inhibitors revealed that substituents on the benzothiazole ring interact with the lipophilic floor of the active site. conicet.gov.ar
| Interaction Type | Structural Feature of this compound | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Thiazole Nitrogen, Carbonyl Oxygen of Acetate | Serine, Threonine, Asparagine, Glutamine, Arginine |
| Hydrophobic Interactions | Benzene Ring | Leucine, Isoleucine, Valine, Alanine |
| Aromatic (π-π) Stacking | Benzothiazole Ring System | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Metal Chelation | Thiazole Nitrogen and Sulfur atoms | Histidine, Cysteine, Aspartate, Glutamate (coordinating a metal ion) |
The benzothiazole scaffold is also integral to the development of receptor ligands. The design principles are similar to those for enzyme inhibitors, focusing on optimizing interactions with the receptor's binding pocket. For example, N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov These antagonists are thought to act as negative allosteric modulators, binding to a site distinct from the agonist binding site and inducing a conformational change that reduces receptor activity. nih.gov
The development of receptor ligands from the this compound scaffold would involve synthetic modifications to introduce functionalities that can interact with specific residues in the target receptor. The binding profile of such ligands would be characterized by their affinity (how tightly they bind) and selectivity (their preference for one receptor subtype over others). Computational methods like molecular docking are often employed to predict the binding mode and affinity of designed ligands, guiding the synthetic efforts. nih.gov
Mechanistic Studies of Molecular Binding Events in Vitro
Understanding the precise molecular interactions between a ligand and its biological target is fundamental for rational drug design. Several biophysical techniques are available to study these binding events in vitro.
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on protein-ligand interactions.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. For instance, ITC has been used to study the interaction between a benzothiazole derivative and lysozyme, revealing the thermodynamic forces driving the binding. mdpi.com
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein. It provides real-time data on the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
These techniques would be invaluable in characterizing the binding of this compound or its derivatives to a target protein, providing a detailed understanding of the binding kinetics and thermodynamics.
For derivatives of this compound designed as enzyme inhibitors, detailed enzyme kinetic studies are essential to elucidate their mechanism of action. These studies involve measuring the rate of the enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor.
The type of inhibition can be determined using graphical methods like Lineweaver-Burk plots. Common types of reversible inhibition include:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic activity without preventing substrate binding.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
The inhibition constant (Ki) is a measure of the inhibitor's potency and is defined as the concentration of inhibitor required to produce half-maximum inhibition. For example, a study on substituted methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors used Lineweaver-Burk and Dixon plots to determine that a potent derivative was a non-competitive inhibitor with a Ki value of 1.5 µM. nih.gov
| Parameter | Description | Experimental Technique |
|---|---|---|
| IC₅₀ | Concentration of inhibitor that causes 50% inhibition of enzyme activity. | In vitro enzyme assays |
| Kᵢ | Inhibition constant, a measure of the affinity of the inhibitor for the enzyme. | Enzyme kinetic studies (e.g., using Lineweaver-Burk plots) |
| Kₐ (K₋d) | Association (dissociation) constant, a measure of the affinity of a ligand for its receptor. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |
| k₋on (k₋off) | Association (dissociation) rate constant. | Surface Plasmon Resonance (SPR) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
